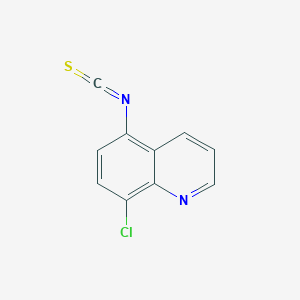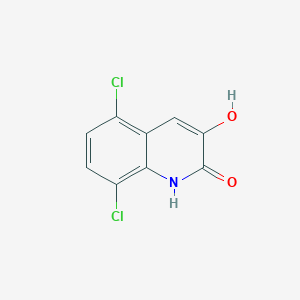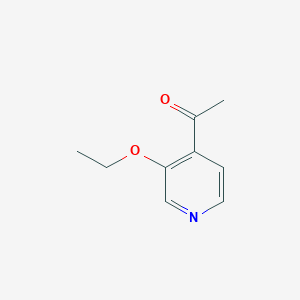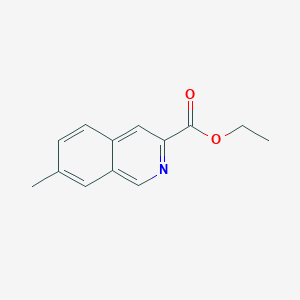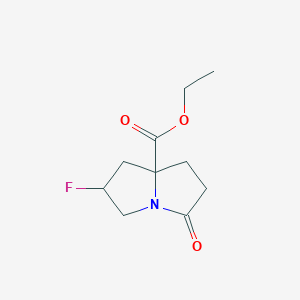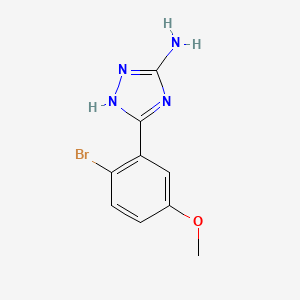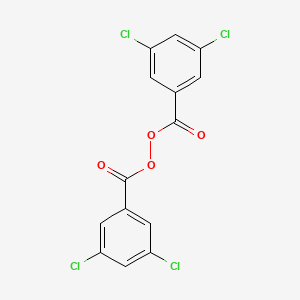
Peroxide, bis(3,5-dichlorobenzoyl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3,5-dichlorobenzoyl) Peroxide: is an organic peroxide compound with the molecular formula C14H6Cl4O4. It is commonly used as an initiator in polymerization reactions due to its ability to decompose and generate free radicals. This compound is characterized by its stability and effectiveness in initiating polymerization processes at relatively low temperatures .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,5-dichlorobenzoyl) Peroxide typically involves the reaction of 3,5-dichlorobenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out in an organic solvent such as toluene or benzene, and the mixture is stirred at low temperatures to ensure the formation of the peroxide compound .
Industrial Production Methods: In industrial settings, the production of Bis(3,5-dichlorobenzoyl) Peroxide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The crude product is often purified by recrystallization or chromatography to obtain the desired compound with high purity .
化学反応の分析
Types of Reactions: Bis(3,5-dichlorobenzoyl) Peroxide primarily undergoes decomposition reactions to generate free radicals. These free radicals can initiate various polymerization reactions, including the polymerization of styrene, acrylates, and other vinyl monomers .
Common Reagents and Conditions: The decomposition of Bis(3,5-dichlorobenzoyl) Peroxide is typically carried out under mild heating conditions. Common reagents used in conjunction with this compound include solvents like benzene, toluene, and chloroform. The presence of a base such as sodium hydroxide or potassium hydroxide can facilitate the decomposition process .
Major Products Formed: The primary products formed from the decomposition of Bis(3,5-dichlorobenzoyl) Peroxide are free radicals, which can further react with monomers to form polymers. Additionally, the decomposition may yield 3,5-dichlorobenzoic acid as a byproduct .
科学的研究の応用
Chemistry: In chemistry, Bis(3,5-dichlorobenzoyl) Peroxide is widely used as an initiator in the polymerization of various monomers. Its ability to generate free radicals makes it a valuable tool in the synthesis of polymers with specific properties .
Biology and Medicine: While its primary application is in polymer chemistry, Bis(3,5-dichlorobenzoyl) Peroxide has also been explored for its potential use in biological and medical research. Its free radical-generating properties can be utilized in studies related to oxidative stress and radical-induced cellular damage .
Industry: In the industrial sector, Bis(3,5-dichlorobenzoyl) Peroxide is used in the production of plastics, resins, and other polymer-based materials. Its effectiveness as a polymerization initiator makes it a crucial component in the manufacturing of high-performance materials .
作用機序
The mechanism of action of Bis(3,5-dichlorobenzoyl) Peroxide involves the homolytic cleavage of the peroxide bond, resulting in the formation of two 3,5-dichlorobenzoyl radicals. These radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets of these radicals are typically the double bonds present in vinyl monomers .
類似化合物との比較
- Bis(2,4-dichlorobenzoyl) Peroxide
- Benzoyl Peroxide
- Di-tert-butyl Peroxide
Comparison: Bis(3,5-dichlorobenzoyl) Peroxide is unique in its stability and effectiveness as a polymerization initiator at lower temperatures compared to other peroxides like Benzoyl Peroxide and Di-tert-butyl Peroxide. Its specific structure allows for controlled decomposition, making it suitable for applications requiring precise initiation of polymerization .
特性
CAS番号 |
92167-17-4 |
|---|---|
分子式 |
C14H6Cl4O4 |
分子量 |
380.0 g/mol |
IUPAC名 |
(3,5-dichlorobenzoyl) 3,5-dichlorobenzenecarboperoxoate |
InChI |
InChI=1S/C14H6Cl4O4/c15-9-1-7(2-10(16)5-9)13(19)21-22-14(20)8-3-11(17)6-12(18)4-8/h1-6H |
InChIキー |
DBZUJSZLTDZRCK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)OOC(=O)C2=CC(=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Dibromo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13678619.png)
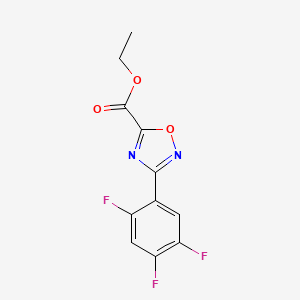
![2-(3-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678651.png)
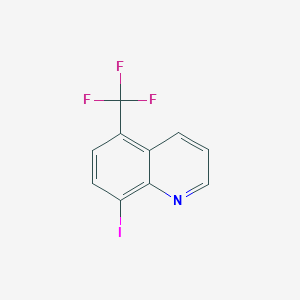
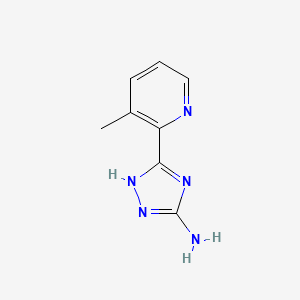
![benzyl 2-[[(2S)-2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-3-phenyl-propanoyl]amino]-4-methyl-pentanoyl]amino]acetate](/img/structure/B13678664.png)
